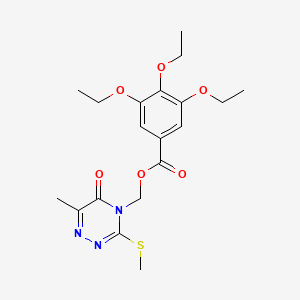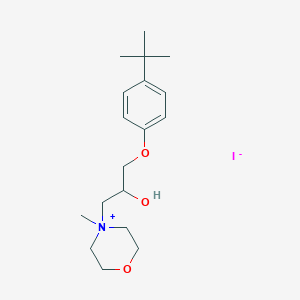
4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, also known as TFPIM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Chemical compounds featuring tert-butyl groups and morpholinium iodide elements, similar to the one , often exhibit unique physicochemical properties that make them valuable in various scientific research areas. For example, compounds with tert-butyl groups, like 2-hydroxymethyl-4-tert-butylphenol, are known for their stability and resistance to oxidative degradation, which can be crucial in developing new materials and chemical reagents (M. Halit et al., 1987). Furthermore, morpholinium compounds are often involved in electrochemical processes and catalysis due to their ability to act as phase transfer catalysts or ionic liquids in synthetic chemistry (W. Xu & B. Nachtsheim, 2015).
Applications in Material Science
Tert-butyl and morpholinium groups are frequently utilized in the synthesis of materials with advanced properties. For instance, the modification of surfaces with tert-butyl groups can lead to materials with enhanced hydrophobicity, useful in coatings and nanotechnology applications. Similarly, morpholinium-based compounds may serve as innovative components in the design of functional materials, such as smart polymers and nanocomposites, due to their tunable interactions and structural versatility.
Catalysis and Organic Synthesis
Compounds featuring tert-butylphenol and morpholinium iodide units have been explored for their catalytic activities, particularly in oxidative coupling reactions and as catalysts in organic synthesis (W. Xu & B. Nachtsheim, 2015). These molecules can facilitate a wide range of chemical transformations, making them valuable tools in developing new synthetic methodologies and producing fine chemicals.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to inhibit monoamine oxidase b (mao-b) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of nucleophilic substitution or free radical reactions .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Result of Action
Similar compounds are known to participate in carbon–carbon bond forming reactions, which could potentially lead to the formation of new organic compounds .
Action Environment
Similar compounds are known to be stable and environmentally benign, suggesting that this compound may also exhibit these properties .
Propiedades
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30NO3.HI/c1-18(2,3)15-5-7-17(8-6-15)22-14-16(20)13-19(4)9-11-21-12-10-19;/h5-8,16,20H,9-14H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFGOOSIZSVFLA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(C[N+]2(CCOCC2)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

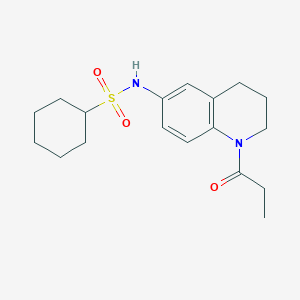

![5-{[4-(tert-butyl)benzyl]oxy}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)
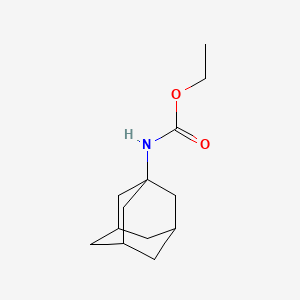
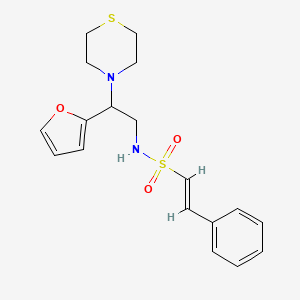
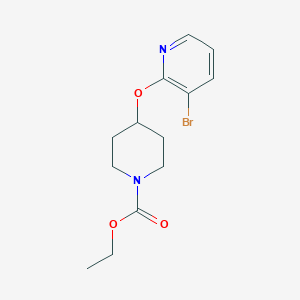
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2453864.png)
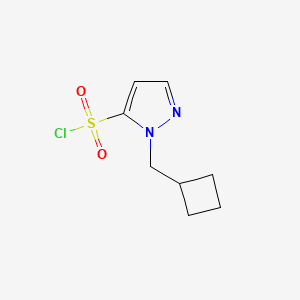
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)
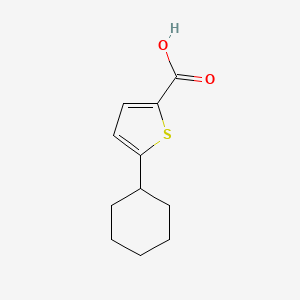
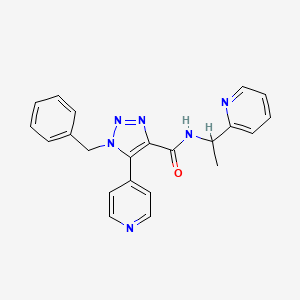
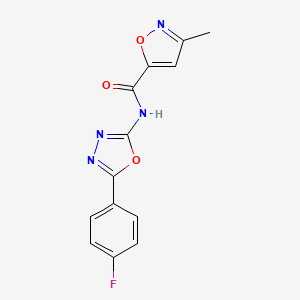
![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)
